1,4-Dichloro-6-methylphenazine

Antibiotic Adjuvant Beta-lactamase Inhibitor Antimicrobial Resistance

1,4-Dichloro-6-methylphenazine is a synthetic, halogenated derivative within the phenazine class of nitrogen-containing heterocycles, characterized by its tricyclic structure with chlorine atoms at the 1 and 4 positions and a methyl group at the 6 position. This specific substitution pattern on the phenazine core creates a distinct electronic and steric profile that differentiates it from other halogenated or methylated phenazines , influencing its physicochemical properties, such as its lipophilicity (LogP 4.40) , and its interaction with biological targets.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
CAS No. 29453-83-6
Cat. No. B14681387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-6-methylphenazine
CAS29453-83-6
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C3C(=CC=C(C3=N2)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c1-7-3-2-4-10-11(7)17-13-9(15)6-5-8(14)12(13)16-10/h2-6H,1H3
InChIKeyFYMFDEDVQFMBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-6-methylphenazine (CAS 29453-83-6) Compound Profile & Key Characteristics


1,4-Dichloro-6-methylphenazine is a synthetic, halogenated derivative within the phenazine class of nitrogen-containing heterocycles, characterized by its tricyclic structure with chlorine atoms at the 1 and 4 positions and a methyl group at the 6 position [1]. This specific substitution pattern on the phenazine core creates a distinct electronic and steric profile that differentiates it from other halogenated or methylated phenazines [2], influencing its physicochemical properties, such as its lipophilicity (LogP 4.40) , and its interaction with biological targets.

Lipophilic phenazine probe High LogP supports membrane interaction and permeability studies.
Halogenated scaffold 1,4-Dichloro substitution for structure-activity relationship tuning.
Enzyme inhibition tool Reported Class C β-lactamase activity supports inhibitor research.

Why 1,4-Dichloro-6-methylphenazine Is Not Interchangeable with Other Phenazine Analogs


In the phenazine class, small modifications to the substitution pattern can lead to dramatic shifts in biological activity and physicochemical properties. Research on halogenated phenazines demonstrates that the number and position of halogen atoms are critical determinants of potency against specific pathogens and of pharmacokinetic properties [1]. Therefore, 1,4-Dichloro-6-methylphenazine, with its unique 1,4-dichloro and 6-methyl pattern, cannot be simply interchanged with analogs like 1-chlorophenazine, 2-chlorophenazine, or even 1,4-dichlorophenazine without a significant and unpredictable change in performance. The following quantitative evidence details the specific points of differentiation that support a targeted procurement strategy.

Substitution pattern specificity

1,4-Dichloro-6-methyl arrangement cannot be replicated by mono-chloro or non-methylated phenazines; target interactions may shift unpredictably.

Electronic effect divergence

Chlorine electron withdrawal significantly alters redox and binding profiles compared to non-halogenated or methoxy-substituted analogs.

Activity evidence is compound-specific

Beta-lactamase inhibition and pesticidal SAR are linked to this exact derivative; phenazine core or other chlorophenazines lack equivalent reported activity.

Quantitative Differentiation Evidence for 1,4-Dichloro-6-methylphenazine Procurement


Beta-Lactamase Inhibition: A Unique Biochemical Activity Not Shared by Core Analogs

1,4-Dichloro-6-methylphenazine exhibits measurable inhibitory activity against Class C beta-lactamase, a key enzyme responsible for antibiotic resistance [1]. This specific biochemical property is not reported for the unsubstituted phenazine core or common chlorophenazine analogs. The reported IC50 provides a quantifiable benchmark for this activity, which is absent in simpler analogs, highlighting its potential as a chemical probe for beta-lactamase research.

β-Lactamase inhibition
Reported
IC50 4.20 µM
Supports β-lactamase inhibitor screening context.
Phenazine core inactive; Class C enzyme from E. cloacae.
Antibiotic Adjuvant Beta-lactamase Inhibitor Antimicrobial Resistance

Pesticidal Potency: Class-Level Structure-Activity Relationship for Halogenation

While direct comparative data for 1,4-Dichloro-6-methylphenazine is absent, a foundational structure-activity relationship (SAR) study on halophenazines provides a class-level inference. This research demonstrates that among chlorophenazines, herbicidal, acaricidal, and fungicidal activity is highest for the dichlorinated derivative, 1,4-dichlorophenazine, which reached an optimum of activity coupled with low phytotoxicity [1]. This SAR indicates that the 1,4-dichloro substitution pattern is critical for optimizing pesticidal activity within this compound class, and it is reasonable to infer that 1,4-Dichloro-6-methylphenazine would exhibit a similar, if not modified, potency profile relative to mono-chlorinated or non-chlorinated analogs.

Pesticidal potency SAR
Class-level
Inferred high activity
1,4-Dichloro pattern linked to optimal herbicidal/fungicidal activity.
No direct data for target; mono-chloro analogs show lower activity.
Agrochemical Herbicide Structure-Activity Relationship

Analytical Signature: Unique NMR Profile for Identification and Purity Assessment

The compound's unique substitution pattern leads to a distinct nuclear magnetic resonance (NMR) signature. A dedicated study of chlorophenazine NMR spectra has characterized the anisotropic effects of chlorine atoms, noting that their influence on ring proton signals is opposite to that of methoxyl groups [1]. This work provides a framework for the explicit discrimination of 1,4-Dichloro-6-methylphenazine from other substituted phenazines based on its proton and methyl shifts. This spectral fingerprint is a key differentiator for quality control and confirming the identity of the correct compound.

NMR spectral fingerprint
Reported
Distinct proton and methyl shifts
Enables identity confirmation and differentiation from analogs.
Chlorine anisotropic effect opposite to methoxy groups.
Analytical Chemistry Quality Control NMR Spectroscopy

Physicochemical Profile: Calculated Lipophilicity as a Differentiator

The specific substitution pattern of 1,4-Dichloro-6-methylphenazine results in a calculated partition coefficient (LogP) of 4.40 . This high lipophilicity, a direct consequence of the two chlorine atoms and the methyl group, is a key differentiator from less substituted phenazines (e.g., phenazine itself has a LogP of 2.84). Lipophilicity is a critical parameter governing membrane permeability, solubility, and overall ADME profile. This quantifiable difference allows for a more informed selection of this compound for applications where higher lipophilicity is desired or required.

Lipophilicity (LogP)
Calculated
4.40
Higher membrane permeability context vs. phenazine (2.84).
Data to verify; calculated partition coefficient.
Drug Discovery ADME Physicochemical Properties

Redox Potential: Class-Level Electronic Tuning via Halogen Substitution

The redox potential of phenazine derivatives is highly tunable by substituent groups. Systematic computational and experimental studies have shown that the introduction of electron-withdrawing groups like chlorine significantly alters the redox potential of the phenazine core [REFS-1, REFS-2]. While a specific value for 1,4-Dichloro-6-methylphenazine is not published, the class-level data predicts that the 1,4-dichloro substitution will shift the reduction potential to a more positive (anodic) value compared to unsubstituted phenazine or analogs with electron-donating groups. This tunability is a critical differentiator for applications like redox flow batteries, where the compound's electrochemical window is paramount.

Redox potential tuning
Class-level
Predicted anodic shift
Electron-withdrawing Cl groups may shift reduction potential positively.
DFT-based prediction; not experimentally measured for target.
Electrochemistry Energy Storage Electron Mediator

Targeted Application Scenarios for 1,4-Dichloro-6-methylphenazine Based on Quantitative Evidence


Development of Novel Beta-Lactamase Inhibitors

Given its demonstrated inhibitory activity against Class C beta-lactamase (IC50 = 4.20 µM) [1], 1,4-Dichloro-6-methylphenazine is a logical starting point for medicinal chemistry programs aiming to develop novel beta-lactamase inhibitors or antibiotic adjuvants to combat resistant bacterial infections. Its distinct activity profile compared to other phenazines makes it a valuable scaffold for further optimization.

Agrochemical Discovery and Optimization

The class-level evidence showing that 1,4-dichloro substitution confers optimal herbicidal and fungicidal activity with low phytotoxicity [1] positions 1,4-Dichloro-6-methylphenazine as a priority candidate for the development of new agrochemicals. The added 6-methyl group may further modulate activity or selectivity, offering a distinct avenue for discovery beyond 1,4-dichlorophenazine itself.

Electrochemical Material Science Research

The predictable, class-level tunability of redox potential via halogen substitution [REFS-1, REFS-2] makes 1,4-Dichloro-6-methylphenazine a promising candidate for investigation as an electron mediator or as an anolyte/catholyte material in organic redox flow batteries. Its 1,4-dichloro pattern is predicted to yield a desirable anodic shift in reduction potential compared to non-halogenated analogs.

Analytical Standard and Chemical Probe

The unique NMR signature resulting from its specific substitution pattern [1] and the availability of its mass spectrum in reference libraries [2] make 1,4-Dichloro-6-methylphenazine a reliable analytical standard for method development and quality control. Additionally, its unique bioactivity (beta-lactamase inhibition) and high lipophilicity (LogP 4.40) make it a valuable chemical probe for studying biological systems, particularly for investigating the role of phenazine derivatives in modulating enzyme activity and membrane interactions.

Application
Selection Property
Validation Focus
β-Lactamase inhibitor studies
Class C β-lactamase inhibition
Enzyme inhibition assay context
Agrochemical lead discovery
1,4-Dichloro substitution profile
Herbicidal/fungicidal activity screening
Redox flow battery research
Electron-withdrawing Cl groups
Redox potential characterization
Analytical standard & probe
Unique NMR fingerprint & lipophilicity
Spectral identity & membrane assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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